Cicaprost is a synthetic compound that is classified as a prostacyclin analog. It was developed to exhibit resistance to metabolic degradation, particularly by beta-oxidation and the action of 15-hydroxy-prostaglandin dehydrogenase. This structural modification enhances its pharmacological properties, making it a potent agonist of the prostacyclin receptor (IP receptor) and a valuable therapeutic agent in various medical applications, particularly in treating cardiovascular conditions .
Cicaprost is categorized under carbacyclins, a class of compounds designed to mimic the natural prostacyclin but with improved stability and efficacy. Its chemical structure allows it to resist typical metabolic pathways that would otherwise inactivate similar compounds, thus prolonging its biological activity . The compound is also known by its developmental code ZK 96480 and has been investigated for its potential in treating pulmonary arterial hypertension and other vascular disorders .
The synthesis of cicaprost involves several sophisticated organic chemistry techniques. One notable method includes an asymmetric synthesis route that utilizes chiral building blocks. Key steps in this synthesis include:
Another synthesis pathway described by Skuballa involves the use of sodium hydride and N-bromosuccinimide at low temperatures, followed by reduction with sodium borohydride to yield racemic mixtures before further purification steps are applied .
Cicaprost's molecular formula is C20H28O5, and its structure features a bicyclic framework characteristic of carbacyclins. The compound includes multiple functional groups that contribute to its biological activity:
The stereochemistry of cicaprost is critical for its activity, as specific configurations at certain carbon centers significantly influence its interaction with biological targets .
Cicaprost undergoes various chemical reactions typical of prostacyclin analogs. Its primary reactions include:
These reactions are essential for understanding how cicaprost functions pharmacologically and how it can be utilized therapeutically .
Cicaprost exerts its effects primarily through activation of the prostacyclin receptor. This activation leads to:
The effective concentration for these actions is notably low, with an effective concentration (EC50) reported at approximately 5.8 nM, indicating high potency .
The physical and chemical properties contribute significantly to cicaprost's usability in pharmaceutical formulations and therapeutic applications .
Cicaprost has been explored for various scientific uses, primarily in:
Ongoing research continues to explore additional therapeutic applications based on its unique pharmacological profile .
Cicaprost (chemical name: 4-[(2E)-2-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diyn-1-yl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]butanoic acid) was strategically engineered to overcome the inherent limitations of native prostacyclin (PGI₂). The primary design objectives focused on enhancing metabolic stability while maintaining potent biological activity and enabling oral administration. The molecular architecture incorporates critical structural modifications that confer resistance to enzymatic degradation: replacement of labile functional groups, introduction of rigid aromatic elements, and strategic placement of fluorine atoms [7]. Specifically, the enol ether moiety of PGI₂—a site vulnerable to rapid acid-catalyzed hydrolysis—was substituted with a chemically stable aromatic ring system [7] [3].
The synthetic route employs asymmetric methodologies to achieve precise stereochemical control, which is essential for biological activity. A key step involves the coupling of a chiral bicyclic C6-C14 ethynyl building block with a chiral C15-C21 ω-side chain amide, establishing the C14-C15 bond with high stereoselectivity [2]. Subsequent reduction of the C15 carbonyl group via chiral oxazaborolidine catalysis ensures correct stereochemistry. The phosphonoacetate method enables stereoselective attachment of the α-side chain to the bicyclic core [2]. These innovations yield a compound with a terminal half-life of ~1 hour in human plasma—significantly longer than PGI₂'s minute-scale instability [1] [4]. Oral bioavailability is facilitated through β-cyclodextrin clathration (discussed in Section 1.3), which enhances solubility while protecting the molecule from gastric degradation.
Table 1: Key Pharmacokinetic Parameters of Orally Administered Cicaprost
Dose (μg) | Cₘₐₓ (plasma) | Tₘₐₓ (min) | Terminal Half-life (h) | Total Clearance (ml·min⁻¹·kg⁻¹) |
---|---|---|---|---|
5 | Dose-dependent | 15-90 | ~1 | 4-7 |
10 | Dose-dependent | 15-90 | ~1 | 4-7 |
15 | Dose-dependent | 15-90 | ~1 | 4-7 |
20 | Dose-dependent | 15-90 | ~1 | 4-7 |
Data derived from human pharmacokinetic studies after single oral doses [1] [4].
Cicaprost (C₂₂H₃₀O₅; MW 374.48 g/mol) retains the core carbacyclin scaffold characteristic of prostacyclin analogues but features distinct modifications that enhance stability and receptor binding [3]. Unlike PGI₂'s bicyclic [3.3.0]octene structure with a labile enol ether, Cicaprost incorporates a rigid bicyclic pentalene system with a stable enone moiety (C9 carbonyl) [7]. This modification eliminates the acid sensitivity of PGI₂ while preserving the optimal spatial orientation of pharmacophores. The ω-side chain contains a methyl group at C15 and diynyl termini at C16-C17, enhancing lipophilicity and resistance to β-oxidation [2] [7].
The α-side chain terminates in a butanoic acid group (vs. PGI₂'s acetic acid), extending its interaction with the IP receptor's hydrophobic binding pocket. Computational modeling reveals that Cicaprost's extended conformation allows salt bridge formation with Arg279 in the receptor's transmembrane domain, while its C11 hydroxyl engages in hydrogen bonding with Ser146 [9]. These interactions confer a binding affinity (Kᵢ ≈ 2 nM) comparable to PGI₂ but with greater stability. Biological assays confirm functional potency: Cicaprost inhibits ADP-induced platelet aggregation by ~40% at 15 μg doses and increases skin blood flow by >50% at 7.5–10 μg doses in humans, effects directly linked to IP receptor activation and cAMP elevation [6] [3].
Table 2: Structural and Bioactivity Comparison of Cicaprost and PGI₂
Property | Cicaprost | Native PGI₂ |
---|---|---|
Core Structure | Bicyclic pentalene with enone | Bicyclic octene with enol ether |
Labile Functional Group | None (stable enone) | Enol ether (acid-sensitive) |
α-Side Chain | Ethoxybutanoic acid | Acetic acid |
ω-Side Chain | C15-methyl; C16-C17 diyne | C15-hydroxyl; C17-alkene |
Platelet Aggregation IC₅₀ | 0.4–1.0 nM | 1–2 nM |
Vasodilatory Threshold | 7.5 μg (oral) | 2 ng/kg/min (IV infusion required) |
Chemical Half-life | ~60 min (pH 7.4) | <3 min (pH 7.4) |
Structural data from synthetic studies [2] [7]; bioactivity from ex vivo assays [6] [3].
Cicaprost's oral dosage form utilizes β-cyclodextrin (β-CD) clathration to overcome physicochemical limitations. The molecule's low water solubility (<0.1 mg/mL) and susceptibility to gastric acid degradation necessitated an advanced delivery system. β-CD's annular structure (7 glucose units with a hydrophobic cavity) forms inclusion complexes with Cicaprost's lipophilic pentalene core, shielding it from aqueous degradation while improving dissolution [1] [8]. The formulation involves co-precipitation of Cicaprost with β-CD in a 1:2 molar ratio, resulting in a solid clathrate where the drug is molecularly dispersed within the cyclodextrin matrix [1].
Pharmacokinetic studies in rats demonstrate that β-CD complexation enhances bioavailability 3.5-fold compared to non-complexed drug. The complex dissociates in the small intestine, releasing Cicaprost for absorption. β-CD itself exhibits favorable pharmacokinetics: rapid distribution to highly perfused organs (liver, spleen, kidney) and complete elimination within 36 hours via colonic microbial metabolism to maltodextrin, then CO₂/H₂O [8]. This minimizes systemic accumulation and excipient-related toxicity. In humans, β-CD-clathrated Cicaprost tablets achieve peak plasma concentrations within 15–90 minutes, with dose-linear pharmacokinetics across 5–20 μg doses [1] [4]. The formulation maintains chemical integrity under accelerated stability conditions (40°C/75% RH for 6 months), confirming its utility for oral delivery.
Table 3: Impact of β-Cyclodextrin Complexation on Cicaprost Delivery
Parameter | Non-complexed Cicaprost | β-CD-Clathrated Cicaprost |
---|---|---|
Aqueous Solubility | <0.1 mg/mL | 12.8 mg/mL (128-fold increase) |
Gastric Acid Stability | <10% intact after 1h (pH 1.2) | >95% intact after 1h (pH 1.2) |
Tₘₐₓ in Humans | Not detectable | 15–90 min |
Relative Bioavailability | 1 (reference) | 3.5-fold higher |
Thermal Stability | Degrades at 40°C | Stable at 40°C/75% RH for 6mo |
Formulation data from preclinical studies and human trials [1] [4] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1